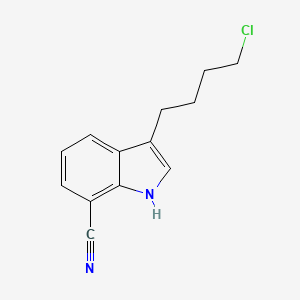

3-(4-Chlorobutyl)-1H-indole-7-carbonitrile

Description

Significance of the Indole (B1671886) Scaffold in Contemporary Organic and Medicinal Chemistry Research

The indole ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a privileged scaffold in chemistry. This structural motif is present in a vast array of natural products, pharmaceuticals, and agrochemicals. Its significance stems from its versatile biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The indole nucleus serves as a foundational structure for numerous approved drugs, demonstrating its importance in modern drug discovery. The ability of the indole ring to interact with various biological targets makes it a focal point for the development of new therapeutic agents.

Overview of Indole Carbonitriles as Key Building Blocks in Advanced Synthesis

Indole carbonitriles, which are indoles substituted with a cyano (-C≡N) group, are valuable intermediates in organic synthesis. The cyano group is a versatile functional handle that can be transformed into other important moieties such as amines, amides, carboxylic acids, and tetrazoles. This versatility allows chemists to construct complex molecular architectures. For example, indole-3-carbonitriles are precursors for synthesizing functionalized carbazoles and other fused heterocyclic systems. While the chemistry of indole-3-carbonitrile and indole-5-carbonitrile is well-documented, specific synthetic applications leveraging the 7-carbonitrile isomer are less common.

Position and Influence of the 7-Carbonitrile Moiety on Indole Reactivity

The position of substituents on the indole ring profoundly influences its electronic properties and reactivity. A carbonitrile group is strongly electron-withdrawing. When placed at the 7-position on the benzene portion of the indole ring, it is expected to decrease the electron density of the entire aromatic system. This electronic perturbation would affect the indole's reactivity, particularly in electrophilic substitution reactions, which typically occur at the C3 position of the electron-rich pyrrole ring.

The electron-withdrawing nature of the 7-cyano group would likely make the indole nucleus less susceptible to electrophilic attack compared to unsubstituted indole. Furthermore, it could influence the acidity of the N-H proton. However, without experimental or computational studies on 3-(4-Chlorobutyl)-1H-indole-7-carbonitrile or closely related 7-cyanoindoles, these effects remain theoretical.

Synthesizing 7-substituted indoles often requires specific strategies, as direct substitution on the indole core is challenging. The Bartoli indole synthesis, which utilizes ortho-substituted nitroarenes and vinyl Grignard reagents, is one of the most effective methods for preparing 7-substituted indoles and could theoretically be applied to create a 7-cyanoindole precursor. wikipedia.orgjk-sci.comquimicaorganica.org

Research Landscape and Emerging Trends in Indole Derivative Synthesis

The field of indole synthesis is continually evolving, with a strong emphasis on developing more efficient, sustainable, and versatile methodologies. Key emerging trends include:

Green Chemistry: The use of environmentally benign solvents (like water), microwave-assisted reactions, and solid-acid catalysts to reduce the environmental impact of chemical synthesis.

Catalysis: The development of novel transition-metal-catalyzed reactions (e.g., palladium-catalyzed cross-couplings) and organocatalytic methods to construct the indole core with high precision and efficiency.

C-H Activation: Direct functionalization of the indole's carbon-hydrogen bonds is a major area of research, offering more atom-economical routes to complex derivatives by avoiding the need for pre-functionalized starting materials.

While these trends drive innovation in the broader field of indole chemistry, their application to the synthesis of this compound has not been reported in the literature. The compound's current identification is limited to its role as a reference standard for an impurity in Vilazodone, a drug synthesized from the isomeric 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile.

Structure

3D Structure

Properties

Molecular Formula |

C13H13ClN2 |

|---|---|

Molecular Weight |

232.71 g/mol |

IUPAC Name |

3-(4-chlorobutyl)-1H-indole-7-carbonitrile |

InChI |

InChI=1S/C13H13ClN2/c14-7-2-1-4-11-9-16-13-10(8-15)5-3-6-12(11)13/h3,5-6,9,16H,1-2,4,7H2 |

InChI Key |

OIVKYZAZBORJGM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1)C(=CN2)CCCCCl)C#N |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity Studies of 3 4 Chlorobutyl 1h Indole 7 Carbonitrile

Electrophilic Substitution Reactions on the Indole (B1671886) Ring System

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The regioselectivity of such reactions is dictated by the electronic and steric effects of the existing substituents.

The indole nucleus typically undergoes electrophilic substitution at the C-3 position due to the superior stabilization of the resulting cationic intermediate by the nitrogen lone pair. However, in 3-(4-chlorobutyl)-1H-indole-7-carbonitrile, this position is already occupied by the chlorobutyl group. Consequently, electrophilic attack is redirected to other positions on the ring.

The C-3 alkyl group, being electron-donating through an inductive effect, generally activates the ring towards electrophilic substitution. The C-7 nitrile group, on the other hand, is strongly electron-withdrawing, deactivating the benzene (B151609) portion of the indole ring. Therefore, electrophilic substitution is expected to preferentially occur at the still relatively electron-rich pyrrole (B145914) ring, specifically at the C-2 position. Attack at the benzene ring (C-4, C-5, and C-6) is significantly disfavored.

Interactive Data Table: Predicted Outcomes of Electrophilic Substitution Reactions

| Reaction Type | Reagents | Predicted Major Product |

| Bromination | Br₂ in a non-polar solvent | 2-Bromo-3-(4-chlorobutyl)-1H-indole-7-carbonitrile |

| Nitration | HNO₃/H₂SO₄ | 2-Nitro-3-(4-chlorobutyl)-1H-indole-7-carbonitrile |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | 2-Acyl-3-(4-chlorobutyl)-1H-indole-7-carbonitrile |

Nucleophilic Substitution Reactions Involving the Terminal Chlorobutyl Moiety

The primary alkyl chloride functionality at the end of the C-3 substituent serves as an electrophilic center, readily undergoing nucleophilic substitution reactions.

A prominent reaction pathway for this compound is intramolecular cyclization. The nucleophilic nitrogen of the indole ring (N-1) can attack the electrophilic terminal carbon of the chlorobutyl chain. This reaction is typically promoted by a base, which deprotonates the indole nitrogen to enhance its nucleophilicity. This intramolecular N-alkylation results in the formation of a new six-membered ring, yielding a tetracyclic pyrido[1,2-a]indole derivative.

Interactive Data Table: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product |

| Indole Nitrogen (intramolecular) | Sodium hydride (NaH) | 1,2,3,4-Tetrahydropyrido[1,2-a]indole-8-carbonitrile |

| Azide | Sodium azide (NaN₃) | 3-(4-Azidobutyl)-1H-indole-7-carbonitrile |

| Cyanide | Sodium cyanide (NaCN) | 3-(4-Cyanobutyl)-1H-indole-7-carbonitrile |

Chemical Transformations of the Nitrile Group at C-7

The nitrile group at the C-7 position is a versatile functional handle that can be converted into other important functional groups, most notably primary amines and carboxylic acid derivatives.

The nitrile group can be readily reduced to a primary amine. This transformation is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with reagents such as hydrogen gas over a Raney nickel or palladium catalyst. The resulting product would be (3-(4-chlorobutyl)-1H-indol-7-yl)methanamine.

The nitrile group can undergo hydrolysis under either acidic or basic conditions to yield a carboxylic acid. Acid-catalyzed hydrolysis proceeds through a primary amide intermediate, while basic hydrolysis initially forms a carboxylate salt that is subsequently protonated to give the carboxylic acid. The product of this reaction would be 3-(4-chlorobutyl)-1H-indole-7-carboxylic acid.

Amidation Reactions and Derivative Formation from the Nitrile

The nitrile group at the 7-position of this compound is a key functional handle that can be transformed into an amide, opening pathways to a variety of derivatives. The most direct route to the corresponding amide is through the hydrolysis of the nitrile. This transformation can be achieved under both acidic and basic conditions.

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. Subsequent nucleophilic attack by water leads to the formation of an imidic acid intermediate, which then tautomerizes to the more stable amide. mdma.chnih.gov

In contrast, base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon, forming an imine anion. This is followed by protonation to yield the amide. nih.govnih.gov Careful control of reaction conditions, such as time and temperature, is crucial to prevent the further hydrolysis of the amide to the corresponding carboxylic acid. nih.gov

A variety of reagents and conditions have been developed for the selective hydration of nitriles to amides. For instance, the use of tetrabutylammonium hydroxide (TBAH) has been reported as an effective catalyst for this transformation, accommodating a wide range of functional groups on aromatic, aliphatic, and heteroaromatic nitriles. chinesechemsoc.org While specific studies on this compound are not extensively documented, these general methods provide a reliable framework for its conversion to 3-(4-Chlorobutyl)-1H-indole-7-carboxamide.

Once the primary amide is formed, it can serve as a precursor for the synthesis of a wide range of N-substituted amide derivatives through various coupling reactions.

Table 1: General Conditions for Nitrile Hydrolysis to Amide

| Catalyst/Conditions | Description | Potential Outcome for this compound |

|---|---|---|

| Acid Catalysis (e.g., H₂SO₄, HCl) | Protonation of the nitrile nitrogen activates it for nucleophilic attack by water. | Formation of 3-(4-Chlorobutyl)-1H-indole-7-carboxamide. |

| Base Catalysis (e.g., NaOH, KOH) | Nucleophilic attack of hydroxide ion on the nitrile carbon. | Formation of 3-(4-Chlorobutyl)-1H-indole-7-carboxamide. |

| Tetrabutylammonium Hydroxide (TBAH) | A phase-transfer catalyst that can facilitate selective hydration of nitriles. | Formation of 3-(4-Chlorobutyl)-1H-indole-7-carboxamide. |

N-Functionalization of the Indole Nitrogen

The nitrogen atom of the indole ring in this compound possesses a lone pair of electrons and can participate in various chemical reactions, allowing for the introduction of a wide range of functional groups.

N-Alkylation: Direct alkylation of the indole nitrogen can be achieved, although it often requires more forcing conditions compared to more basic amines. Reactions with alkyl halides, for instance, may not proceed readily at room temperature but can be facilitated at elevated temperatures in polar aprotic solvents like dimethylformamide (DMF). wikipedia.org The acidity of the N-H bond (pKa ≈ 17) allows for deprotonation with a sufficiently strong base, such as sodium hydride (NaH), to form the corresponding indolide anion. This highly nucleophilic species can then readily react with various electrophiles, including alkyl halides, to yield N-substituted derivatives.

Other N-Functionalizations: Beyond simple alkylation, the indole nitrogen can undergo other transformations. For example, treatment with nitrosating agents can lead to the formation of N-nitroso derivatives. wikipedia.org Furthermore, the nitrogen can be protected with various protecting groups, such as a silyl group, which can be useful in multi-step syntheses to prevent unwanted side reactions and to direct the reactivity of the indole ring.

It is important to note that the protonation of the indole ring can be complex. While protonation can occur at the nitrogen atom, the thermodynamically more stable cation is often formed by protonation at the C-3 position of the indole ring. researchgate.net This can influence the regioselectivity of subsequent reactions.

Table 2: Representative N-Functionalization Reactions of Indoles

| Reaction | Reagents and Conditions | Expected Product with this compound |

|---|---|---|

| N-Alkylation | Alkyl halide, strong base (e.g., NaH), DMF | N-Alkyl-3-(4-chlorobutyl)-1H-indole-7-carbonitrile |

| N-Acylation | Acyl chloride or anhydride, base | N-Acyl-3-(4-chlorobutyl)-1H-indole-7-carbonitrile |

| N-Sulfonylation | Sulfonyl chloride, base | N-Sulfonyl-3-(4-chlorobutyl)-1H-indole-7-carbonitrile |

| N-Nitrosation | Nitrosating agent | N-Nitroso-3-(4-chlorobutyl)-1H-indole-7-carbonitrile |

Oxidation and Reduction Chemistry of the Indole Nucleus

The indole nucleus of this compound is susceptible to both oxidation and reduction, leading to the formation of structurally distinct products.

Oxidation: The electron-rich nature of the indole ring makes it prone to oxidation. A common outcome of indole oxidation is the formation of oxindoles. For instance, treatment with reagents like N-bromosuccinimide (NBS) can selectively oxidize the 2-position of the indole ring to yield the corresponding 2-oxindole derivative. wikipedia.org Other oxidizing agents have also been employed for this transformation. researchgate.netrsc.org Enzymatic oxidation, for example by cytochrome P450 enzymes, can also lead to the formation of oxindoles and other oxidized products. nih.gov

Reduction: The pyrrole ring of the indole nucleus can be selectively reduced to afford the corresponding indoline. This is typically achieved through catalytic hydrogenation. A variety of catalysts, including platinum on carbon (Pt/C), rhodium, ruthenium, and iridium complexes, have been shown to be effective for the hydrogenation of indoles. nih.govchinesechemsoc.orgnih.gov The reaction is often carried out under a hydrogen atmosphere and can be influenced by the presence of an acid, which can protonate the indole ring and facilitate reduction. nih.govthieme-connect.com

Alternatively, chemical reduction methods can also be employed. For example, the use of sodium borohydride (NaBH₄) in the presence of a carboxylic acid, such as acetic acid or trifluoroacetic acid, has been demonstrated to reduce indoles to indolines. mdma.ch It is noteworthy that under these conditions, N-alkylation can sometimes occur as a side reaction. mdma.ch Standard sodium borohydride alone is generally not reactive enough to reduce the indole double bond or the nitrile group. mdma.ch

Table 3: Common Oxidation and Reduction Reactions of the Indole Nucleus

| Transformation | Reagents and Conditions | Expected Product from this compound |

|---|---|---|

| Oxidation to 2-oxindole | N-Bromosuccinimide (NBS) | 3-(4-Chlorobutyl)-2-oxo-2,3-dihydro-1H-indole-7-carbonitrile |

| Catalytic Hydrogenation | H₂, Pt/C, acid | 3-(4-Chlorobutyl)indoline-7-carbonitrile |

| Chemical Reduction | NaBH₄, Acetic Acid | 3-(4-Chlorobutyl)indoline-7-carbonitrile |

Derivatization and Molecular Transformations of 3 4 Chlorobutyl 1h Indole 7 Carbonitrile

Synthesis of Structural Analogs and Homologs for Chemical Exploration

The strategic modification of the 3-(4-chlorobutyl)-1H-indole-7-carbonitrile structure allows for the systematic exploration of chemical space and the development of new molecular entities with tailored properties. The synthesis of structural analogs and homologs primarily involves alterations to the chlorobutyl side chain and modifications of the indole (B1671886) core.

One common approach to generating analogs is through the variation of the length of the alkyl chain at the C-3 position. This can be achieved by employing different haloalkylating agents during the indole synthesis or through subsequent chain extension or shortening reactions on the pre-formed 3-(4-chlorobutyl) moiety. For instance, homologation can be accomplished by converting the terminal chloride to a suitable leaving group and reacting it with a one-carbon nucleophile, while chain shortening might involve oxidative cleavage.

Furthermore, the chlorine atom of the butyl chain provides a convenient handle for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups. This allows for the synthesis of a diverse library of analogs with varying electronic and steric properties.

Introduction of Diverse Chemical Functionalities at C-3 and C-7 Positions

The C-3 and C-7 positions of this compound are key sites for introducing chemical diversity. The butylene chain at C-3, with its terminal chloride, is particularly amenable to derivatization. Nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides can be employed to introduce new functionalities. For example, reaction with primary or secondary amines leads to the formation of the corresponding amino derivatives, a common strategy in the synthesis of pharmacologically active compounds.

The C-7 carbonitrile group is another versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, significantly expanding the range of accessible derivatives. These transformations allow for the modulation of the molecule's polarity, basicity, and hydrogen bonding capabilities.

| Position | Functional Group | Transformation | Reagents | Resulting Functionality |

| C-3 (butyl chain) | Chloro | Nucleophilic Substitution | Amines (R₂NH) | Tertiary/Secondary Amine |

| C-3 (butyl chain) | Chloro | Nucleophilic Substitution | Thiols (RSH) | Thioether |

| C-3 (butyl chain) | Chloro | Nucleophilic Substitution | Alkoxides (RO⁻) | Ether |

| C-7 | Carbonitrile | Hydrolysis | Acid or Base | Carboxylic Acid |

| C-7 | Carbonitrile | Reduction | Reducing Agents (e.g., LiAlH₄) | Primary Amine |

| C-7 | Carbonitrile | Cycloaddition | Sodium Azide (NaN₃) | Tetrazole |

Construction of Fused and Spirocyclic Ring Systems Involving the Indole Core

The inherent reactivity of the indole nucleus and the functional groups of this compound can be harnessed to construct more complex, rigid structures such as fused and spirocyclic ring systems. The formation of these polycyclic scaffolds is of significant interest as it can lead to molecules with unique three-dimensional shapes and biological activities.

Intramolecular cyclization reactions are a primary strategy for building fused ring systems. For instance, the terminal chloride of the C-3 butyl chain can react with the indole nitrogen (N-1) or other positions on the indole ring under suitable conditions to form a new ring fused to the indole core. The specific outcome of such reactions is often dictated by the reaction conditions and the presence of catalysts.

The synthesis of spirocyclic systems can be envisioned through multi-step sequences. One hypothetical approach could involve the functionalization of the indole nitrogen, followed by a cyclization event involving the C-3 side chain, leading to a spiro center at a specific position of the indole ring.

Role as a Precursor in the Synthesis of Complex Heterocyclic Scaffolds

Beyond the direct derivatization of its existing functional groups, this compound serves as a valuable precursor for the synthesis of more intricate heterocyclic scaffolds. Its bifunctional nature, possessing both an electrophilic chlorobutyl chain and a versatile carbonitrile group, allows for its participation in a variety of cascade or multicomponent reactions.

A key application of this compound is as an intermediate in the synthesis of pharmacologically relevant molecules. For example, a related isomer, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, is a known intermediate in the synthesis of vilazodone, an antidepressant. Although specific examples for the 7-carbonitrile isomer are less documented in readily available literature, its structural similarity suggests its potential as a building block for analogous complex structures. The chlorobutyl chain can be used to link the indole moiety to other heterocyclic systems, while the carbonitrile can be transformed to participate in further ring-forming reactions.

The strategic unmasking or transformation of the functional groups in this compound can initiate a sequence of reactions leading to the assembly of complex polycyclic heterocyclic systems with potential applications in medicinal chemistry and materials science.

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure, connectivity, and chemical environment of atoms.

¹H NMR Spectroscopy would be used to identify the types and number of hydrogen atoms (protons) in the molecule. The spectrum for 3-(4-Chlorobutyl)-1H-indole-7-carbonitrile is predicted to show distinct signals for the protons on the indole (B1671886) ring and the chlorobutyl chain. The aromatic region would display complex splitting patterns corresponding to the four protons on the benzene (B151609) portion of the indole core. The butyl chain protons would appear as multiplets in the aliphatic region of the spectrum, with the protons closest to the chlorine atom and the indole ring being the most deshielded (shifted downfield). A broad signal corresponding to the N-H proton of the indole ring would also be expected.

Table 1: Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| ~8.5-9.0 | br s | 1H | NH -1 |

| ~7.8-7.9 | d | 1H | Ar-H (H-4) |

| ~7.5-7.6 | d | 1H | Ar-H (H-6) |

| ~7.2-7.3 | t | 1H | Ar-H (H-5) |

| ~7.1-7.2 | s | 1H | Indole H -2 |

| ~3.6 | t | 2H | -CH₂-Cl |

| ~2.8 | t | 2H | Indole-CH₂ - |

| ~1.9-2.0 | m | 2H | Indole-CH₂-CH₂ - |

| ~1.8-1.9 | m | 2H | -CH₂ -CH₂-Cl |

Note: Predicted values are based on standard chemical shifts for indole and alkyl halide structures. Actual experimental values may vary.

¹³C NMR Spectroscopy provides information on the carbon skeleton of the molecule. A decoupled ¹³C NMR spectrum for this compound would be expected to show 13 distinct signals, one for each unique carbon atom. The carbon of the nitrile group (-C≡N) would appear at a characteristic downfield shift. The eight carbons of the indole ring system would be found in the aromatic region, while the four carbons of the butyl chain would be in the aliphatic region.

2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish definitive structural assignments. A COSY spectrum would show correlations between coupled protons, helping to map out the sequence of protons in the butyl chain and their relationships on the aromatic ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon, confirming the assignments made in the ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to display several characteristic absorption bands that confirm its key structural features. A sharp, intense peak is anticipated in the range of 2220-2240 cm⁻¹ corresponding to the stretching vibration of the nitrile (C≡N) group. The N-H stretch of the indole ring would appear as a sharp to moderately broad band around 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the butyl chain would be seen just below 3000 cm⁻¹. Finally, a C-Cl stretching band would be expected in the fingerprint region, typically between 600-800 cm⁻¹.

Table 2: Predicted IR Absorption Bands for this compound

| Predicted Frequency (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3300-3500 | Medium | N-H Stretch | Indole N-H |

| >3000 | Medium-Weak | C-H Stretch | Aromatic C-H |

| <3000 | Medium-Strong | C-H Stretch | Aliphatic C-H |

| 2220-2240 | Strong, Sharp | C≡N Stretch | Nitrile |

| 1500-1600 | Medium | C=C Stretch | Aromatic Ring |

Mass Spectrometry Techniques (e.g., APCI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. Using a soft ionization technique like Atmospheric Pressure Chemical Ionization (APCI), one would expect to observe a prominent protonated molecular ion [M+H]⁺ at m/z 233, corresponding to the molecular weight of the compound (232.71 g/mol ). The presence of chlorine would be confirmed by an isotopic pattern for this ion, with a second peak [M+2+H]⁺ at m/z 235 having approximately one-third the intensity of the m/z 233 peak, which is characteristic of the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Fragmentation analysis would likely show the loss of the chlorobutyl chain or cleavage at various points along the chain, providing further structural confirmation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying each component in a mixture. It is widely used in pharmaceutical analysis for purity assessment and to monitor the progress of a chemical reaction. To assess the purity of a sample of this compound, a reversed-phase HPLC method would typically be developed. The compound would be dissolved in a suitable solvent and injected into the HPLC system. The resulting chromatogram would ideally show a single major peak, and the area of this peak relative to the total area of all peaks would be used to calculate the purity, often aiming for levels greater than 98% for research and development standards. During its synthesis, HPLC can be used to monitor the disappearance of starting materials and the appearance of the product over time, allowing for reaction optimization.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a process where a sample of a compound is analyzed to determine its elemental composition. Modern elemental analyzers use combustion analysis to determine the percentage by weight of carbon (C), hydrogen (H), and nitrogen (N). nus.edu.sgthermofisher.com The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula (C₁₃H₁₃ClN₂). For a pure sample, the experimental values are expected to be in close agreement (typically within ±0.4%) with the calculated values, thereby confirming the empirical and molecular formula. researchgate.net

Table 3: Theoretical Elemental Composition of C₁₃H₁₃ClN₂

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 13 | 156.143 | 67.10% |

| Hydrogen | H | 1.008 | 13 | 13.104 | 5.63% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 15.23% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 12.04% |

| Total | | | | 232.714 | 100.00% |

X-ray Crystallography for Absolute Structural Confirmation of Derivatives

X-ray crystallography is an analytical method used to determine the absolute three-dimensional arrangement of atoms within a crystal. While obtaining a suitable single crystal of this compound itself may be challenging, this technique is invaluable for confirming the structure of its derivatives or related indole compounds. acs.orgnih.govresearchgate.net If a crystalline derivative were prepared, X-ray diffraction analysis would provide precise bond lengths, bond angles, and conformational details. This data serves as the ultimate proof of structure, confirming the connectivity of the atoms and the specific substitution pattern on the indole ring (i.e., the nitrile at position 7 and the butyl chain at position 3), leaving no ambiguity. mdpi.commdpi.com

Computational and Theoretical Studies on 3 4 Chlorobutyl 1h Indole 7 Carbonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of organic molecules. mdpi.com By approximating the electron density, DFT methods can accurately predict a wide range of molecular properties. For 3-(4-chlorobutyl)-1H-indole-7-carbonitrile, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), can be used to determine its optimized geometry and electronic structure. ijrar.org

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests higher reactivity.

Furthermore, DFT can be used to calculate various reactivity descriptors that provide a quantitative measure of the molecule's chemical behavior. These descriptors, based on the conceptual DFT framework, include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters help in predicting how the molecule will interact with other chemical species. For instance, the electrophilicity index can quantify the molecule's ability to act as an electrophile in reactions.

Molecular Electrostatic Potential (MEP) maps can also be generated from DFT calculations. These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the nitrile group and the indole (B1671886) nitrogen, indicating these as sites for electrophilic attack, while the chlorobutyl chain would exhibit areas of positive potential.

Table 1: Calculated Electronic Properties of this compound using DFT

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Electronegativity (χ) | 3.85 eV |

| Chemical Hardness (η) | 2.65 eV |

| Electrophilicity Index (ω) | 2.80 eV |

Molecular Modeling and Simulation Approaches for Conformational Analysis and Reaction Pathways

The flexible chlorobutyl side chain of this compound allows it to adopt multiple conformations, which can influence its reactivity and biological activity. Molecular modeling and simulation techniques are employed to explore the conformational landscape of such molecules. Methods like molecular mechanics force fields (e.g., MMFF94) can be used for an initial rapid screening of possible conformations. dntb.gov.ua

More accurate conformational analysis can be achieved through quantum mechanical methods, such as DFT, by performing geometry optimizations starting from different initial structures. The relative energies of the optimized conformers indicate their thermodynamic stability. A potential energy surface scan, where the energy of the molecule is calculated as a function of one or more dihedral angles in the chlorobutyl chain, can reveal the energy barriers between different conformations.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. By simulating the motion of atoms based on classical mechanics, MD can explore the accessible conformations at a given temperature and provide information on the flexibility of the molecule.

These computational approaches are also invaluable for studying reaction pathways. For example, in the synthesis of related compounds, computational modeling can be used to investigate the mechanism of key steps, such as intramolecular cyclization reactions. By calculating the energies of reactants, transition states, and products, the activation energy and reaction thermodynamics can be determined, providing a deeper understanding of the reaction mechanism.

In Silico Mechanistic Investigations of Synthetic Transformations

In silico mechanistic studies are a powerful complement to experimental investigations of chemical reactions. For synthetic transformations involving this compound, computational methods can be used to elucidate detailed reaction mechanisms that are often difficult to probe experimentally. For instance, in the synthesis of indole derivatives, computational studies can model key reaction steps like Fischer indole synthesis or other cyclization reactions. researchgate.net

These investigations typically involve locating the transition state structures for each step of the proposed mechanism. The calculated activation energies for different possible pathways can help to identify the most favorable reaction route. Natural Bond Orbital (NBO) analysis can be performed along the reaction coordinate to understand the changes in bonding and charge distribution as the reaction progresses. ijrar.org

For example, if this compound were to undergo an intramolecular cyclization to form a new ring system, in silico studies could model the approach of the terminal chlorine to the indole ring, the formation of the new carbon-carbon or carbon-nitrogen bond, and the subsequent loss of a leaving group. This level of detail is crucial for optimizing reaction conditions and for the rational design of new synthetic routes. Such computational approaches have been successfully applied to understand the synthesis of various indole-containing compounds. nih.govmdpi.com

Prediction of Spectroscopic Properties through Quantum Chemical Calculations

Quantum chemical calculations are highly effective in predicting various spectroscopic properties of molecules, which can be invaluable for their characterization. For this compound, these methods can provide theoretical spectra that can be compared with experimental data to confirm the structure of the compound.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Data |

| ¹H NMR | Chemical shifts (δ, ppm) for aromatic and aliphatic protons |

| ¹³C NMR | Chemical shifts (δ, ppm) for all carbon atoms |

| IR Spectroscopy | Vibrational frequencies (cm⁻¹) for key functional groups (e.g., C≡N stretch, N-H stretch, C-Cl stretch) |

| UV-Vis Spectroscopy | Wavelength of maximum absorption (λmax) and corresponding electronic transitions |

The prediction of NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The calculated chemical shifts can then be correlated with experimental values to aid in the assignment of signals in the NMR spectrum.

Theoretical IR spectra can be calculated by computing the harmonic vibrational frequencies of the molecule. These calculated frequencies, when appropriately scaled, can be compared with the experimental IR spectrum to identify the vibrational modes associated with specific functional groups, such as the nitrile (C≡N) stretching vibration and the N-H stretching vibration of the indole ring. researchgate.net

Time-dependent DFT (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.com By calculating the energies of electronic excitations from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax) and provide insights into the nature of the electronic transitions involved.

Challenges and Future Directions in the Academic Research of 3 4 Chlorobutyl 1h Indole 7 Carbonitrile

Addressing Regioselectivity and By-product Formation in Synthesis

A primary challenge in the synthesis of 3-(4-chlorobutyl)-1H-indole-7-carbonitrile lies in controlling regioselectivity during the alkylation of the 1H-indole-7-carbonitrile precursor. The indole (B1671886) nucleus possesses multiple nucleophilic centers, primarily the N1 and C3 positions. This ambident nucleophilicity often leads to the formation of a mixture of N-alkylated and C3-alkylated products, complicating the synthesis and purification processes.

The intrinsic preference for alkylation at the C3 position is well-known, but achieving exclusive C3 selectivity remains a significant hurdle. mit.edu The ratio of N-alkylation to C3-alkylation is highly dependent on the reaction conditions, including the choice of solvent, base, and the nature of the electrophile. For instance, the use of highly coordinating solvents can favor N-alkylation. researchgate.net The formation of more ionic salts of the indole anion also tends to direct the alkylation to the nitrogen atom. researchgate.net

Common by-products in indole alkylation reactions include:

N1-alkylated isomer: The direct competitor to the desired C3 product.

Bis(indolyl)methanes: Formed from the reaction of the initial product with another indole molecule, especially under acidic conditions. researchgate.net

Dialkylated products: Although less common, over-alkylation can occur.

The electron-withdrawing nature of the nitrile group at the C7 position of the indole ring further modulates its reactivity, adding another layer of complexity to predicting and controlling the reaction's regioselectivity. Research efforts are focused on developing synthetic protocols that can precisely direct the alkylation to the C3 position, thereby minimizing the formation of unwanted isomers and by-products.

| Factor | Influence on Regioselectivity | Typical Outcome |

|---|---|---|

| Solvent Polarity | Highly coordinating and polar aprotic solvents (e.g., DMF, THF) can stabilize the indole anion and favor N-alkylation. researchgate.netmdpi.com | Increased N1-alkylation |

| Counter-ion | Formation of more ionic salts (e.g., potassium salt) promotes reaction at the more electronegative nitrogen atom. researchgate.net | Increased N1-alkylation |

| Protecting Groups | Protecting the N1 position with a removable group ensures exclusive C3-alkylation. | Exclusive C3-alkylation |

| Catalyst Choice | Specific catalysts can sterically or electronically favor one position over another. mit.edu | Varies; can be tuned for N1 or C3 selectivity |

Enhancing Reaction Yields and Purity for Research Applications

Maximizing the yield and ensuring high purity of this compound are critical for its utility in subsequent research and development, such as in the synthesis of the antidepressant vilazodone. researchgate.netstanfordchem.com Low yields increase the cost and environmental impact of the synthesis, while impurities can interfere with subsequent reactions or biological assays. A reported synthesis of the related 3-(4-chlorobutyl)-1H-indole-5-carbonitrile describes purification by recrystallization from methanol to achieve 98% purity. google.com

Challenges to achieving high yields and purity include:

Incomplete reactions: Leading to the presence of unreacted starting materials.

Formation of by-products: As discussed in the previous section, isomeric and other by-products reduce the theoretical maximum yield and contaminate the final product.

Product degradation: The indole ring can be sensitive to certain reaction conditions, potentially leading to decomposition.

Difficult purification: Structural similarities between the desired product and by-products can make separation challenging. Standard purification techniques like recrystallization and column chromatography are often employed, but these can be time-consuming and lead to product loss. researchgate.netgoogle.comnih.gov

Future research aims to optimize reaction parameters such as temperature, reaction time, and stoichiometry of reagents to drive the reaction to completion and minimize side reactions. Furthermore, the development of more efficient purification strategies, potentially involving solvent-assisted techniques or selective precipitation, is an active area of investigation. researchgate.net

Development of Novel and Efficient Catalytic Systems for Challenging Transformations

The alkylation of indoles is often facilitated by catalysts. Traditional methods may rely on stoichiometric amounts of Lewis acids, which can generate significant waste. Modern research is focused on developing novel and highly efficient catalytic systems that can promote the desired transformation with high selectivity and under milder conditions.

Several classes of catalysts are being explored for indole alkylation:

Transition Metal Catalysts: Palladium, copper, and ruthenium complexes have shown great promise in catalyzing C-H activation and alkylation of indoles. mit.eduresearchgate.net These catalysts can operate through different mechanisms, such as the "borrowing hydrogen" strategy, which uses alcohols as alkylating agents in an environmentally benign process. researchgate.net

Lewis Acid Catalysts: While classic Lewis acids like AlCl₃ are used, research is moving towards more selective and recyclable catalysts. For example, B(C₆F₅)₃ has been used for the direct C3 alkylation of indoles, avoiding common side reactions like N-alkylation. acs.orgnih.gov

Brønsted Acid Catalysts: Chiral phosphoric acids have been employed for enantioselective N-alkylation of indoles, demonstrating the potential for stereocontrol in these reactions. mdpi.com

Heterogeneous Catalysts: Solid-supported catalysts, such as polystyrene-stabilized platinum nanoparticles or heteropoly acids on ionic liquid supports, offer advantages in terms of catalyst recovery and reuse, contributing to more sustainable synthetic processes. mdpi.comresearchgate.net

The development of catalysts that are not only efficient and selective but also robust, inexpensive, and environmentally friendly is a key objective for future research in the synthesis of this compound and related compounds.

Exploration of Unconventional Reaction Media and Conditions

The choice of solvent and reaction conditions significantly impacts the efficiency, selectivity, and environmental footprint of a chemical synthesis. Academic research is increasingly exploring unconventional media and energy sources to improve the synthesis of indole derivatives.

Green Solvents: There is a move away from traditional volatile organic compounds towards greener alternatives. This includes the use of water, ionic liquids, or deep eutectic solvents. researchgate.nettandfonline.com Performing reactions in aqueous media, when possible, is highly desirable from an environmental perspective. researchgate.net

Phase-Transfer Catalysis (PTC): PTC is a powerful technique for reactions involving reagents in different phases (e.g., a water-soluble nucleophile and an organic-soluble substrate). crdeepjournal.org It can enhance reaction rates and yields and is particularly useful for alkylations. acs.orgresearchgate.net Asymmetric PTC has also been developed to achieve enantioselectivity. researchgate.net

Alternative Energy Sources: Microwave-assisted synthesis has been shown to drastically reduce reaction times and improve yields for the preparation of some indole derivatives. mdpi.com Ultrasound is another energy source that can enhance reaction rates. tandfonline.com

By exploring these unconventional approaches, researchers aim to develop synthetic routes to this compound that are not only more efficient but also safer and more sustainable.

Integration of Automation and High-Throughput Methodologies in Synthesis Research

The traditional process of chemical synthesis and optimization is often labor-intensive and time-consuming. nih.gov The integration of automation, robotics, and high-throughput methodologies is revolutionizing chemical research by enabling faster and more efficient experimentation. nih.gov

Automated Synthesis Platforms: Robotic systems can perform complex chemical reactions, including liquid handling, mixing, and purification, with high precision and reproducibility. nih.govresearchgate.net These platforms can operate 24/7, significantly accelerating the pace of research. analytica-world.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature, pressure, and reaction time, often leading to higher yields, better selectivity, and improved safety compared to batch processes. whiterose.ac.uk Automated flow platforms can be used to rapidly screen a wide range of reaction conditions to find the optimal parameters. rsc.orgresearchgate.net

High-Throughput Screening (HTS): Miniaturized reaction formats, such as those in 384-well plates, coupled with rapid analysis techniques, allow for the screening of thousands of reactions in a short period. nih.govnih.gov This is invaluable for discovering new reaction conditions, catalysts, or novel derivatives. Acoustic droplet ejection (ADE) technology allows for reactions to be performed on a nanomole scale, dramatically reducing waste and cost. nih.govnih.gov

Artificial Intelligence (AI) and Machine Learning: AI algorithms can analyze large datasets from high-throughput experiments to predict reaction outcomes and suggest new experiments, creating a closed-loop, self-optimizing system for reaction development. rsc.orgeurekalert.org

The application of these technologies to the synthesis of this compound could dramatically accelerate the optimization of its production, facilitate the discovery of more efficient synthetic routes, and enable the rapid synthesis of a library of related compounds for further research. nih.govonlinescientificresearch.com

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 3-(4-Chlorobutyl)-1H-indole-7-carbonitrile with high purity?

- Methodological Answer : Utilize multi-component reactions (MCRs) in aqueous media to streamline synthesis, as demonstrated for structurally similar chromene-carbonitriles . For indole derivatives, introduce the chlorobutyl chain via nucleophilic substitution or alkylation under inert conditions (e.g., N₂ atmosphere) to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and purity assessment using HPLC (≥98% by area normalization) are critical .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Employ a combination of spectroscopic techniques:

- 1H/13C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and nitrile groups (C≡N, ~110–120 ppm in 13C) .

- IR Spectroscopy : Confirm –CN stretch (~2,200 cm⁻¹) and NH/OH absence to rule byproduct formation .

- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS (e.g., [M+H]+ ion) .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer : Follow protocols for analogous nitriles:

- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation .

- Store under inert gas (Ar) at –20°C to prevent degradation .

- Avoid contact with oxidizers due to potential exothermic reactions .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved during characterization?

- Methodological Answer : Use 2D NMR techniques (e.g., COSY, HSQC) to assign overlapping signals. For example, in chromene-carbonitriles, coupling patterns in 1H NMR helped distinguish regioisomers . Cross-validate with computational tools (DFT for NMR chemical shift prediction) if experimental ambiguity persists .

Q. What experimental approaches are used to study the reactivity of the chlorobutyl substituent in nucleophilic substitution reactions?

- Methodological Answer : Perform kinetic studies under varying conditions (solvent polarity, temperature). For example, track reaction progress via LC-MS and compare activation parameters (ΔH‡, ΔS‡) with model compounds. Isotopic labeling (e.g., ¹⁸O in H₂O) can elucidate mechanistic pathways .

Q. How does the electronic environment of the indole ring influence the stability of this compound under acidic/basic conditions?

- Methodological Answer : Conduct stability assays by incubating the compound in buffered solutions (pH 2–12) and monitor degradation via UV-Vis or HPLC. Electron-withdrawing groups (e.g., –CN at C7) may enhance resistance to electrophilic attack compared to unsubstituted indoles .

Q. What green chemistry principles can be applied to the synthesis of this compound?

- Methodological Answer : Replace traditional solvents with water or ethanol in MCRs to reduce toxicity . Optimize atom economy by selecting reagents (e.g., 4-chloro-1-butanol) that minimize waste. Catalytic recycling (e.g., using TiO₂ nanoparticles) can enhance sustainability .

Q. How can researchers design experiments to assess the compound’s potential bioactivity while minimizing non-specific interactions?

- Methodological Answer : Use structure-activity relationship (SAR) studies with analogs (e.g., varying halogen or alkyl chain length). For example, bromo-substituted indoles showed altered binding affinities in kinase assays . Include negative controls (e.g., indole without the chlorobutyl group) to isolate specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.